Tyrosinase Inhibitory Potency of 3,4-Dimethoxycinnamic Acid Relative to Cinnamic, p-Coumaric, Caffeic, and Ferulic Acids
3,4-Dimethoxycinnamic acid demonstrated the strongest tyrosinase inhibitory potency among four compounds selected from an in silico screen of the Spectrum Collection chemical database [1]. The inhibition mechanism was characterized as non-competitive. This finding is contextualized by independent enzyme inhibition data showing that cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid exhibit substantially weaker or negligible inhibition of mushroom tyrosinase under comparable assay conditions [2][3]. Specifically, ferulic acid showed only 3.3% inhibition at 0.33 mM, caffeic acid 6.6% inhibition at 1 mM, and p-coumaric acid 74.4% inhibition at 0.33 mM, whereas 3,4-dimethoxycinnamic acid was identified as the most potent inhibitor in the comparative screening study [2].
| Evidence Dimension | Tyrosinase inhibitory activity (mushroom tyrosinase) |
|---|---|
| Target Compound Data | Strongest inhibitory potency; non-competitive mechanism |
| Comparator Or Baseline | Ferulic acid: 3.3% inhibition at 0.33 mM; Caffeic acid: 6.6% inhibition at 1 mM; p-Coumaric acid: 74.4% inhibition at 0.33 mM; Cinnamic acid: 49.3% inhibition at 1 mM |
| Quantified Difference | Target compound selected as strongest inhibitor from 19-compound in silico screen; comparators show substantially weaker activity in independent studies |
| Conditions | In vitro mushroom tyrosinase assay (Agaricus bisporus); 0.1 M phosphate buffer, pH 7.0, 37°C for comparator data |
Why This Matters
For cosmetic whitening or melanogenesis research programs, 3,4-dimethoxycinnamic acid offers tyrosinase inhibitory activity that is not present in unsubstituted cinnamic acid and is significantly stronger than that of commonly available ferulic or caffeic acid.
- [1] Pham TH, Ninh BY, Do TNT, et al. Screening of Potential Tyrosinase Inhibitors using In Silico-In Vitro Approach. VNU Journal of Science: Medical and Pharmaceutical Sciences. 2017;33(1):22-30. doi:10.25073/2588-1132/vnumps.4065. View Source
- [2] Takahashi T, Miyazawa M. Tyrosinase inhibitory activities of cinnamic acid analogues. Pharmazie. 2010;65(12):913-918. PMID: 21284262. Data extracted via BRENDA. View Source
- [3] BindingDB Entry BDBM50341141. (E)-3,4-dimethoxycinnamic acid: Polyphenol oxidase 2 (mushroom) IC50 >3.50E+5 nM. View Source
